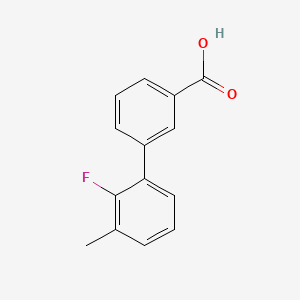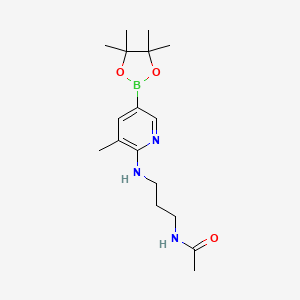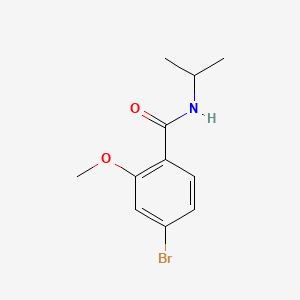
METHOXYFECAPENTAENE-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHOXYFECAPENTAENE-12 is a synthetic derivative of fecapentaene-12, a mutagenic compound originally found in human feces. It is known for its potent cytotoxic and genotoxic properties, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
The synthesis of METHOXYFECAPENTAENE-12 involves several steps, starting with the preparation of the dodecapentaene backbone. The methoxy group is introduced through a methoxylation reaction under controlled conditions. Industrial production methods typically involve the use of high-purity reagents and advanced purification techniques to ensure the compound’s stability and efficacy .
Analyse Chemischer Reaktionen
METHOXYFECAPENTAENE-12 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced under specific conditions to yield reduced forms.
Substitution: Participates in substitution reactions, particularly with nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols.
Wissenschaftliche Forschungsanwendungen
METHOXYFECAPENTAENE-12 has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of polyenes and the effects of methoxylation.
Biology: Investigated for its interactions with cellular thiols and DNA, providing insights into its cytotoxic and genotoxic effects.
Medicine: Explored for its potential role in cancer research due to its ability to induce DNA damage.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of METHOXYFECAPENTAENE-12 involves its interaction with cellular thiols and DNA. It causes thiol depletion through both alkylation and oxidative reactions, leading to the formation of oxidized glutathione. Additionally, it induces DNA damage, including interstrand cross-links, single-strand breaks, and DNA-protein cross-links, which contribute to its cytotoxic and genotoxic effects .
Vergleich Mit ähnlichen Verbindungen
METHOXYFECAPENTAENE-12 is unique due to its methoxy group, which enhances its reactivity and stability compared to other fecapentaenes. Similar compounds include:
Fecapentaene-12: The parent compound, known for its mutagenic properties.
Fecapentaene-14: Another derivative with similar cytotoxic effects.
Methoxyfecapentaene-14: A methoxylated derivative with enhanced stability and reactivity
This compound stands out due to its specific chemical modifications, making it a valuable compound for various scientific investigations.
Eigenschaften
CAS-Nummer |
111467-88-0 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
(1E,3E,5E,7E,9E)-1-methoxydodeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C13H18O/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h4-13H,3H2,1-2H3/b5-4+,7-6+,9-8+,11-10+,13-12+ |
InChI-Schlüssel |
PNDQMTHVYOUHCS-ISFAVVKVSA-N |
SMILES |
CCC=CC=CC=CC=CC=COC |
Isomerische SMILES |
CC/C=C/C=C/C=C/C=C/C=C/OC |
Kanonische SMILES |
CCC=CC=CC=CC=CC=COC |
Synonyme |
METHOXYFECAPENTAENE-12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid](/img/structure/B568067.png)









![6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B568084.png)


